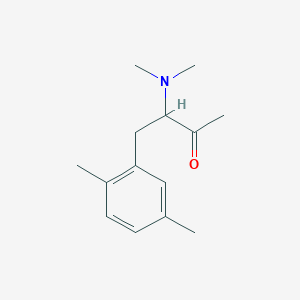
3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one is an organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a dimethylphenyl group, and a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of 2,5-dimethylphenylacetonitrile with 3-chloropropan-2-one in the presence of a base such as sodium hydride. This reaction is followed by the reduction of the nitrile group to an amine using hydrogen gas and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Dimethylamino)-4-(2,5-dimethylphenyl)butanoic acid.
Reduction: Formation of 3-(Dimethylamino)-4-(2,5-dimethylphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
- 3-(Dimethylamino)-4-(2,4-dimethylphenyl)butan-2-one
- 3-(Dimethylamino)-4-(3,5-dimethylphenyl)butan-2-one
- 3-(Dimethylamino)-4-(2,6-dimethylphenyl)butan-2-one
Uniqueness
3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which influences its chemical reactivity and interactions. This structural arrangement can lead to distinct physical and chemical properties compared to its analogs.
特性
CAS番号 |
719300-24-0 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
3-(dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one |
InChI |
InChI=1S/C14H21NO/c1-10-6-7-11(2)13(8-10)9-14(12(3)16)15(4)5/h6-8,14H,9H2,1-5H3 |
InChIキー |
LWHBAGNHWWOWRS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CC(C(=O)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


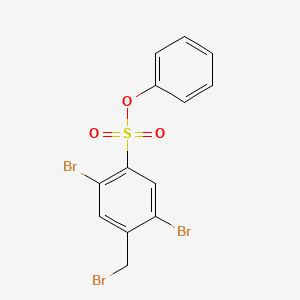
methanone](/img/structure/B14218003.png)
![2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate](/img/structure/B14218008.png)

![Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane](/img/structure/B14218016.png)
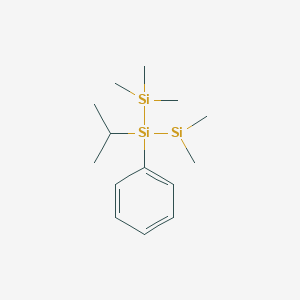
![3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14218038.png)
![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
![1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide](/img/structure/B14218048.png)
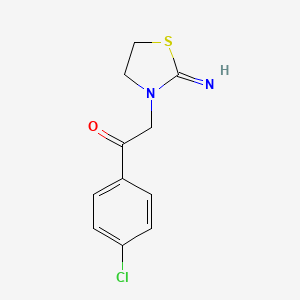
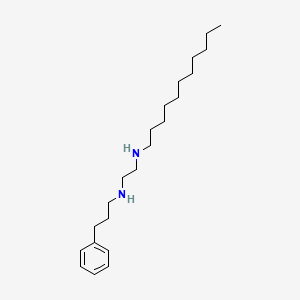
![Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14218061.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide](/img/structure/B14218068.png)

